molecular formula C17H29N3O2S B2964710 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide CAS No. 1375227-36-3

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide

Cat. No.: B2964710
CAS No.: 1375227-36-3
M. Wt: 339.5
InChI Key: SQAMLSLEERCXTA-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide is a synthetic organic compound known for its diverse applications in various fields. It falls within the class of pyrimidines, characterized by its complex structure with specific functional groups that confer unique chemical and biological properties.

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-hydroxy-2,3-dimethylpentyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2S/c1-7-11(2)17(5,22)10-18-15(21)9-8-14-12(3)19-16(23-6)20-13(14)4/h11,22H,7-10H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMLSLEERCXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(CNC(=O)CCC1=C(N=C(N=C1C)SC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide typically involves multi-step organic reactions. Key steps often include the alkylation of pyrimidine derivatives, sulfoxidation, and subsequent amidation processes under controlled temperature and pH conditions.

Industrial Production Methods: For large-scale production, the compound is synthesized in a controlled industrial setup, utilizing optimized reaction conditions to ensure high yield and purity. Key reagents, catalysts, and solvents are carefully selected to facilitate the efficient progression of each reaction step.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound is known to undergo various chemical reactions including:

  • Oxidation: It can be oxidized under specific conditions to yield sulfoxides and sulfones.

  • Reduction: It undergoes reduction reactions to form thioethers.

  • Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and time are critical for ensuring desired product formation.

Major Products Formed: Products from these reactions vary based on the conditions but often include modified pyrimidine derivatives with altered functional groups enhancing their chemical utility.

Scientific Research Applications

Chemistry: The compound is valuable in synthetic organic chemistry for its reactivity and as an intermediate in the synthesis of more complex molecules.

Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, including proteins and nucleic acids.

Medicine: The compound shows potential in pharmaceutical research, particularly in the design and synthesis of novel therapeutic agents targeting specific diseases.

Industry: In industrial applications, it is utilized for the development of advanced materials and chemical products.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets through various pathways. These interactions can modulate biological processes, making it a subject of interest in drug design.

Molecular Targets and Pathways: It targets specific enzymes and receptors, altering their activity and influencing pathways involved in disease mechanisms.

Comparison with Similar Compounds

Comparison: Compared to other pyrimidine derivatives, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide stands out due to its unique substituents which enhance its chemical stability and reactivity.

Similar Compounds: Examples include 2-methylthiopyrimidine and 4,6-dimethylpyrimidine derivatives, which share structural similarities but differ in their functional groups and resultant properties.

This compound's unique structure and versatile applications highlight its significance in scientific research and industrial processes. If there's more detail you'd like to explore, just let me know!

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